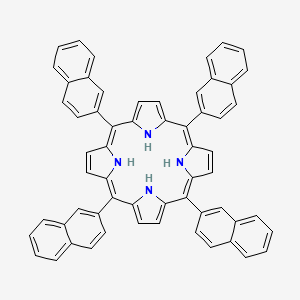

meso-Tetra(2-naphthyl) porphine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

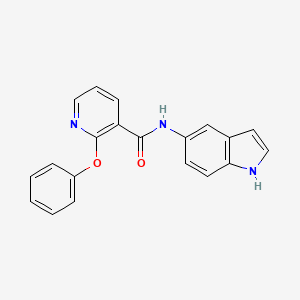

Meso-Tetra(2-naphthyl) porphine is a synthetic porphyrin specialty chemical . It has a molecular weight of 814.97 g/mol and a molecular formula of C60H38N4 . It is stored at room temperature and protected from light .

Molecular Structure Analysis

The molecular structure of meso-Tetra(2-naphthyl) porphine involves a size and geometry-matched meso-tetra (4-carboxyphenyl) porphyrin (TCPP) ligand that is doped into Hf-BPDC MOF by forming coordinating bonds with Hf centers .Chemical Reactions Analysis

Meso-Tetra(2-naphthyl) porphine has been used in studies involving singlet oxygen generation in peripherally modified platinum and palladium porphyrins . The aggregation of porphyrins like TPPS4 results in various structural forms, which can interact with each other, forming peculiar supramolecular aggregates .Physical And Chemical Properties Analysis

Meso-Tetra(2-naphthyl) porphine has a molecular weight of 814.97 g/mol and a molecular formula of C60H38N4 . It is stored at room temperature and protected from light .Wissenschaftliche Forschungsanwendungen

1. Metal Ion Determination and Aggregation Study

meso-Tetra(p-sulphonatophenyl)porphine, a variant of meso-tetra(2-naphthyl) porphine, has been utilized as an analytical reagent for determining metal ions at low concentrations. Its aggregation in aqueous solutions was studied using spectrophotometric and NMR methods, revealing a monomer-dimer equilibrium and the formation of a tetramer at higher concentrations (Corsini & Herrmann, 1986).

2. DNA Interaction and Binding Characteristics

Research has shown that large meso-substituted porphines, similar to meso-tetra(2-naphthyl) porphine, can interact with DNA through intercalative and nonintercalative binding. This interaction impacts the structure of DNA, with the molecular conformation of the porphyrin ligand playing a significant role (Carvlin & Fiel, 1983).

3. Photodynamic Therapy Applications

meso-Tetra(N-methyl-4-pyridyl) porphine tetra tosylate, a derivative of meso-tetra(2-naphthyl) porphine, has been studied for its use in photodynamic therapy (PDT). This involves encapsulating the compound in nanoparticles for targeted tumor cell treatment, enhancing its therapeutic effectiveness (Abdelghany et al., 2013).

4. Photosensitizing Effects on DNA

The photosensitizing effects of porphyrins, including variants of meso-tetra(2-naphthyl) porphine, on DNA have been examined. These studies indicate the involvement of singlet oxygen in photoinduced DNA damage, highlighting potential risks in photochemotherapy using such porphyrins (Fiel et al., 1981).

5. Naphthalene Oxidation Catalysis

Mn(III) complexes of meso-tetra(2-naphthyl) porphine-like compounds have been effective catalysts in naphthalene oxidation, with the catalyst structure influencing the nature of intermediates and final products (Barkanova & Kaliya, 1999).

6. Incorporation into Blood Cells

Studies on the incorporation of meso-tetra(2-naphthyl) porphine into human blood cells have been conducted using flow cytometry and spectroscopy. This research is significant for understanding the efficiency of fluorescent dye molecules in various cell types (Ion et al., 1998).

Safety And Hazards

Eigenschaften

IUPAC Name |

(5Z,9Z,15Z,19Z)-5,10,15,20-tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H40N4/c1-5-13-41-33-45(21-17-37(41)9-1)57-49-25-27-51(61-49)58(46-22-18-38-10-2-6-14-42(38)34-46)53-29-31-55(63-53)60(48-24-20-40-12-4-8-16-44(40)36-48)56-32-30-54(64-56)59(52-28-26-50(57)62-52)47-23-19-39-11-3-7-15-43(39)35-47/h1-36,61-64H/b57-49-,57-50?,58-51-,58-53?,59-52?,59-54-,60-55?,60-56- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKSTRJFXIZHQT-UYOYOLLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC(=C(C7=CC=C3N7)C8=CC9=CC=CC=C9C=C8)N6)C1=CC2=CC=CC=C2C=C1)C1=CC2=CC=CC=C2C=C1)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2)/C/3=C\4/N/C(=C(\C5=CC=C(N5)/C(=C/6\N/C(=C(\C7=CC=C3N7)/C8=CC9=CC=CC=C9C=C8)/C=C6)/C1=CC2=CC=CC=C2C=C1)/C1=CC2=CC=CC=C2C=C1)/C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H40N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

meso-Tetra(2-naphthyl) porphine | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine](/img/structure/B2909322.png)

![N-cyclohexyl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2909323.png)

![N~6~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2909327.png)

![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2909330.png)

![(1S,2S)-2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B2909332.png)

![{4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol](/img/structure/B2909336.png)

![2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2909340.png)